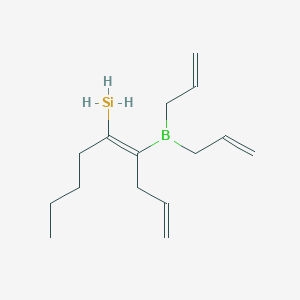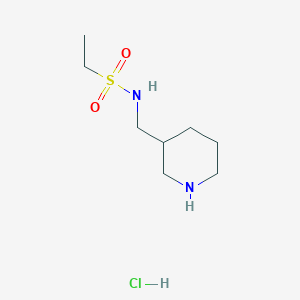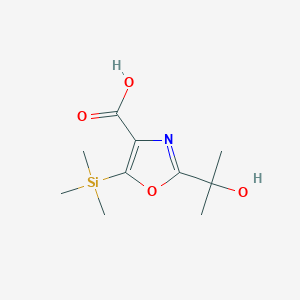
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane is an organosilicon compound featuring both boron and silicon atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane typically involves the reaction of diallylborane with a suitable silane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates to maintain product purity and yield.
化学反应分析
Types of Reactions
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The boron and silicon atoms can be oxidized using reagents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of boronic acids and silanols.
Reduction: Generation of borohydrides and silanes.
Substitution: Production of substituted boron and silicon compounds.
科学研究应用
Chemistry
In organic synthesis, (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane can be used as a building block for the construction of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, organosilicon compounds, in general, have shown potential in drug delivery systems and as bioactive agents. The presence of boron can also be beneficial in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and ceramics. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用机制
The mechanism of action of (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These reactions can lead to the formation of new bonds and the introduction of functional groups, which can alter the properties of the target molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)germane: Similar to the silane compound but with a germanium atom instead of silicon.
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)stannane: Contains a tin atom in place of silicon.
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)plumbane: Features a lead atom instead of silicon.
Uniqueness
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane is unique due to the presence of both boron and silicon atoms, which impart distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds. The silicon atom provides stability and flexibility in the molecular structure, while the boron atom offers reactivity and potential for further functionalization.
属性
分子式 |
C15H27BSi |
|---|---|
分子量 |
246.27 g/mol |
IUPAC 名称 |
[(4E)-4-bis(prop-2-enyl)boranylnona-1,4-dien-5-yl]silane |
InChI |
InChI=1S/C15H27BSi/c1-5-9-11-15(17)14(10-6-2)16(12-7-3)13-8-4/h6-8H,2-5,9-13H2,1,17H3/b15-14- |
InChI 键 |
XOYZDPNHHRTSLQ-PFONDFGASA-N |
手性 SMILES |
B(CC=C)(CC=C)/C(=C(/CCCC)\[SiH3])/CC=C |
规范 SMILES |
B(CC=C)(CC=C)C(=C(CCCC)[SiH3])CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)



![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)


![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)
